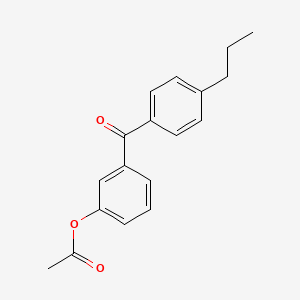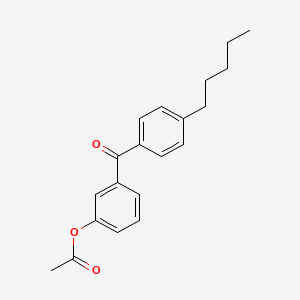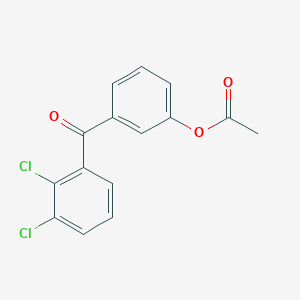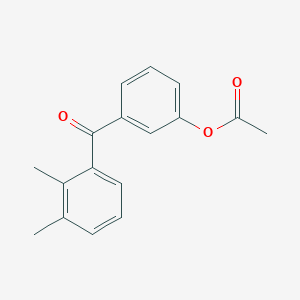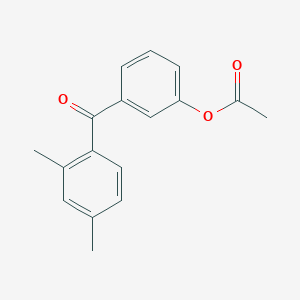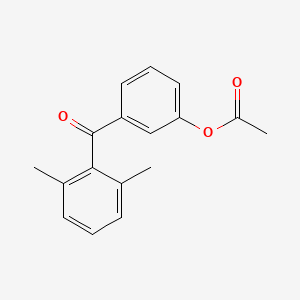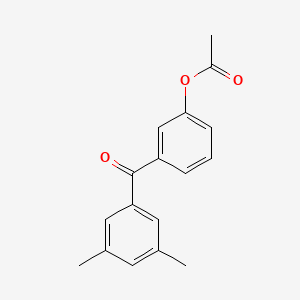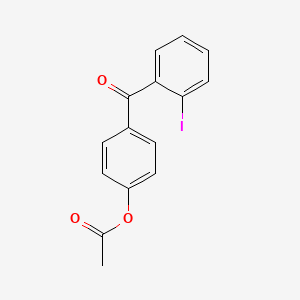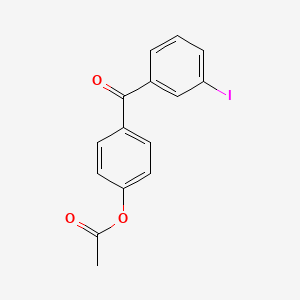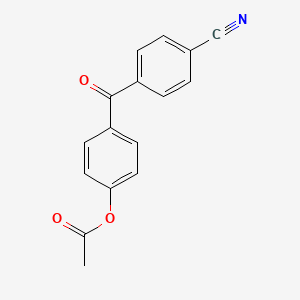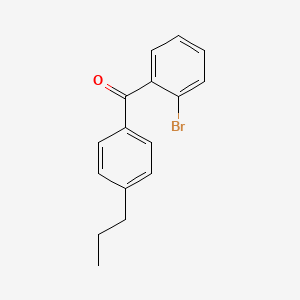
2-Bromo-4'-n-propylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4’-n-propylbenzophenone: is an organic compound with the molecular formula C16H15BrO It is a derivative of benzophenone, where the phenyl group is substituted with a bromine atom at the 2-position and a propyl group at the 4’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-n-propylbenzophenone typically involves a multi-step process starting from benzene derivatives. One common method includes the Friedel-Crafts acylation reaction, where benzene reacts with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form propiophenone. This intermediate can then undergo bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atom at the 2-position .
Industrial Production Methods: Industrial production of 2-Bromo-4’-n-propylbenzophenone may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure efficient mixing and heat transfer, and employing catalysts that can be easily separated and recycled to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-Bromo-4’-n-propylbenzophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) with a radical initiator.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-4’-n-propylbenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of benzophenone are explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 2-Bromo-4’-n-propylbenzophenone may be investigated for similar applications .
Industry: This compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications. It is also used in the synthesis of photoinitiators for UV-curable resins .
Wirkmechanismus
The mechanism of action of 2-Bromo-4’-n-propylbenzophenone depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its mechanism would be related to its interaction with molecular targets, such as enzymes or receptors, potentially leading to inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Propiophenone: A simpler ketone with a phenyl group and a propyl group.
4-Bromoacetophenone: Similar structure but with a bromine atom at the 4-position and an acetyl group instead of a propyl group.
Benzophenone: The parent compound without any substituents.
Uniqueness: 2-Bromo-4’-n-propylbenzophenone is unique due to the specific positioning of the bromine and propyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for synthesizing more complex molecules with specific functional groups .
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJWLLALPZMUJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641772 |
Source


|
| Record name | (2-Bromophenyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-16-3 |
Source


|
| Record name | (2-Bromophenyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
